Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate
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Overview
Description
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is an organic compound that features a phenyl group attached to a carbamate moiety, which is further substituted with a 2-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of phenyl chloroformate with 2-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different degrees of hydrogenation.
Hydrolysis: Phenol and 2-chloro-3-(trifluoromethyl)aniline.
Scientific Research Applications
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Similar structure with a piperidinol moiety.
Ethyl (4-Chloro-3-(trifluoromethyl)phenyl)carbamate: An ethyl ester derivative with similar functional groups.
Uniqueness
Phenyl (2-Chloro-3-(trifluoromethyl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications .
Properties
Molecular Formula |
C14H9ClF3NO2 |
---|---|
Molecular Weight |
315.67 g/mol |
IUPAC Name |
phenyl N-[2-chloro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H9ClF3NO2/c15-12-10(14(16,17)18)7-4-8-11(12)19-13(20)21-9-5-2-1-3-6-9/h1-8H,(H,19,20) |
InChI Key |
PQFSTTMOEBADOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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